N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S/c18-17-20-10-14(25-17)11-24-15-6-2-1-4-12(15)9-21-22-16(23)13-5-3-7-19-8-13/h1-10H,11H2,(H,22,23)/b21-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSXNYYOUGWCON-ZVBGSRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=CN=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide (CAS No. 338393-70-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H13ClN4O2S, with a molecular weight of 372.83 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Several studies have investigated the anticancer potential of hydrazone derivatives, including those similar to this compound.
-
Mechanism of Action : The compound is believed to exert its anticancer effects through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Modulation of cell cycle progression.
-
Case Studies :
- A study reported that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) with IC50 values ranging from 0.39 µM to 49.85 µM .
- Another investigation highlighted that compounds featuring the thiazole ring showed promising results in inhibiting tumor growth and inducing apoptosis in vitro .
Antimicrobial Activity
The compound's thiazole component suggests potential antimicrobial properties.
- Mechanism of Action : The antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial metabolism or disruption of bacterial cell wall synthesis.
-
Case Studies :
- Research indicated that similar thiazole derivatives demonstrated significant activity against various bacterial strains with minimum inhibitory concentration (MIC) values as low as 12.5 µg/mL .
- Compounds structurally related to this compound exhibited fungicidal effects against Candida albicans, highlighting their potential as antifungal agents .
Table 1: Anticancer Activity of Similar Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.39 | Apoptosis induction |
| Compound B | A549 | 26 | Cell cycle arrest |
| Compound C | NCI-H460 | 49.85 | Inhibition of proliferation |
Table 2: Antimicrobial Activity
| Compound Name | Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound D | E. coli | 12.5 | Bactericidal |
| Compound E | C. albicans | 32 | Fungicidal |
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The ortho-substituted thiazole in the target compound may sterically hinder planar conformations, reducing π-π interactions compared to para-substituted analogs .
- Hydrogen Bonding : Ethoxy-hydroxyphenyl derivatives (e.g., ) exhibit higher predicted acidity (pKa ~8.28), favoring solubility in polar solvents.
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide?
- Methodology : The compound is synthesized via a multi-step condensation reaction. A key intermediate, 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde , is prepared by reacting 2-chloro-1,3-thiazol-5-ylmethanol with 2-hydroxybenzaldehyde derivatives under alkaline conditions . Subsequent condensation with pyridine-3-carbohydrazide in ethanol or THF, catalyzed by acetic acid, yields the target hydrazide. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like Schiff base isomers .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodology :
- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N-H, ~3200 cm⁻¹) functional groups .
- ¹H NMR : Key signals include the imine proton (δ 8.3–8.5 ppm), pyridine protons (δ 7.5–8.2 ppm), and thiazole methoxy protons (δ 4.7–5.1 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. High-resolution MS (HRMS) validates elemental composition .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance imine bond formation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while ethanol minimizes byproducts .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases yield by 10–15% compared to conventional heating .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-validation : Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations) .
- Elemental analysis : Verify purity (>95%) to rule out impurities affecting spectral clarity .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., E/Z isomerism in the hydrazide moiety) .
Q. What computational strategies predict the compound’s biological targets?
- Methodology :
- Molecular docking : Screen against receptors like metabotropic glutamate subtype 5 (mGlu5), leveraging structural similarities to known antagonists (e.g., pyridine-thiazole hybrids) .
- QSAR modeling : Correlate substituent effects (e.g., chloro-thiazole position) with bioactivity using descriptors like logP and polar surface area .
Q. Which in vitro assays are suitable for evaluating bioactivity?
- Methodology :
- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]MPEP for mGlu5) to measure IC₅₀ values .
- Enzyme inhibition studies : Test against kinases or oxidoreductases via fluorometric or colorimetric endpoints (e.g., NADPH depletion) .
Q. How can structure-activity relationship (SAR) studies be designed for analogs?
- Methodology :
- Core modifications : Replace the pyridine ring with isoxazole or triazole to assess electronic effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance binding affinity .
- Biological testing : Prioritize analogs with >70% inhibition in preliminary screens for dose-response analysis .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and experimental logP values?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
